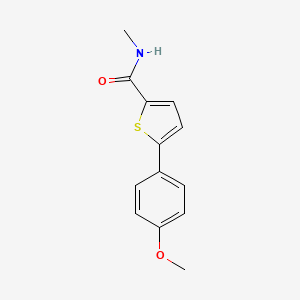

5-(4-methoxyphenyl)-N-methyl-2-thiophenecarboxamide

Description

5-(4-Methoxyphenyl)-N-methyl-2-thiophenecarboxamide is a thiophene-based carboxamide derivative featuring a 4-methoxyphenyl substituent at the 5-position of the thiophene ring and an N-methyl carboxamide group at the 2-position. This compound is of interest in medicinal chemistry due to the versatility of the thiophene scaffold and the pharmacological relevance of methoxyphenyl and carboxamide moieties. The methoxy group enhances solubility and modulates electronic properties, while the N-methyl group reduces steric hindrance and improves metabolic stability compared to bulkier substituents .

Properties

IUPAC Name |

5-(4-methoxyphenyl)-N-methylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-14-13(15)12-8-7-11(17-12)9-3-5-10(16-2)6-4-9/h3-8H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCLIHJNAKLTOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(S1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-N-methyl-2-thiophenecarboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Medicine: Research has explored its potential as a pharmacophore for the development of new therapeutic agents.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-N-methyl-2-thiophenecarboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Thiophene carboxamides exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogues (Table 1):

Table 1: Structural and Physicochemical Comparison

Electronic and Steric Considerations

- Methoxy vs. Nitro Groups : The 4-methoxyphenyl group is electron-donating, increasing electron density on the thiophene ring, which may reduce reactivity compared to electron-withdrawing nitro groups. This could shift applications from antibacterial to anticancer or anti-inflammatory domains .

- N-Methyl vs.

Biological Activity

5-(4-methoxyphenyl)-N-methyl-2-thiophenecarboxamide, a compound identified by its CAS number 344263-89-4, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, supported by case studies, data tables, and relevant research findings.

- Molecular Formula : C12H13N1O2S1

- Molecular Weight : 237.30 g/mol

- IUPAC Name : this compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines, notably those associated with breast cancer.

Case Study: MDA-MB-436 Cell Line

A study involving the MDA-MB-436 breast cancer cell line assessed the compound's cytotoxicity using the MTT assay. The results indicated that:

- IC50 Value : The compound exhibited an IC50 value of approximately 2.57 µM , indicating significant antiproliferative activity.

- Mechanism of Action : Flow cytometric analysis revealed that treatment with the compound led to cell cycle arrest at the G2/M phase and increased apoptotic activity, suggesting a dual mechanism involving both cell cycle regulation and apoptosis induction .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. A study evaluated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic microorganisms.

Results Summary:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant S. aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Klebsiella pneumoniae | 32 µg/mL |

The compound demonstrated notable activity against MRSA, with an MIC of 16 µg/mL , indicating its potential as a therapeutic agent against resistant bacterial strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- The methoxy group on the phenyl ring enhances lipophilicity, facilitating membrane permeability.

- The thiophene moiety is known for its role in biological interactions, contributing to the compound's overall efficacy.

Comparison with Related Compounds

A comparative analysis with similar compounds reveals insights into their relative activities:

| Compound | IC50 (µM) | Antimicrobial Activity (MIC µg/mL) |

|---|---|---|

| This compound | 2.57 | 16 (MRSA) |

| Compound A | 10.50 | 32 (MRSA) |

| Compound B | 5.00 | 64 (E. coli) |

The data indicates that this compound exhibits superior potency compared to some analogs, particularly in terms of anticancer activity and effectiveness against MRSA .

Q & A

Basic Research Questions

Q. How can the synthesis of 5-(4-methoxyphenyl)-N-methyl-2-thiophenecarboxamide be optimized for high yield and purity?

- Methodological Answer : Synthesis optimization requires systematic adjustment of reaction parameters:

- Temperature : Elevated temperatures (80–120°C) may accelerate coupling reactions but risk side-product formation. Lower temperatures (40–60°C) improve selectivity for intermediates .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates, while ethers (THF) reduce byproducts in nucleophilic substitutions .

- Catalysts : Use Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura reactions) with ligand optimization to minimize metal residues .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and thiophene ring protons at δ 6.5–7.5 ppm. Carbonyl (C=O) signals appear at δ 165–170 ppm .

- IR Spectroscopy : Confirm carboxamide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Mass Spectrometry (HRMS) : Exact mass calculation (C₁₃H₁₃NO₂S: 255.0663) verifies molecular ion [M+H]⁺ .

Q. How can researchers evaluate the compound’s solubility for biological assays?

- Methodological Answer :

- Solvent Screening : Test DMSO for stock solutions (≤1% v/v in assays to avoid cytotoxicity). For aqueous buffers, use co-solvents like PEG-400 or cyclodextrins .

- Salt Formation : Synthesize hydrochloride or sodium salts to enhance water solubility .

- HPLC Analysis : Measure logP values (e.g., using reverse-phase C18 columns) to predict partitioning behavior .

Advanced Research Questions

Q. How can contradictory bioactivity data from different studies be resolved?

- Methodological Answer :

- Assay Standardization : Compare cell lines (e.g., HEK293 vs. HeLa) and incubation times. For antimicrobial studies, standardize MIC protocols (CLSI guidelines) .

- Metabolic Stability : Test liver microsome stability (e.g., human vs. rodent) to identify species-specific degradation pathways .

- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., de-methylated analogs) that may interfere with activity .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or GPCRs. Validate with free energy calculations (MM-PBSA) .

- Pharmacophore Mapping : Identify critical H-bond acceptors (carboxamide oxygen) and hydrophobic regions (thiophene ring) for target engagement .

- MD Simulations : Simulate ligand-protein dynamics (100 ns trajectories) to assess binding stability under physiological conditions .

Q. How can structure-activity relationships (SAR) guide structural modifications for enhanced potency?

- Methodological Answer :

- Substituent Variation : Replace methoxy with electron-withdrawing groups (e.g., -CF₃) to improve membrane permeability .

- Scaffold Hybridization : Fuse thiophene with pyrazole or oxadiazole rings to explore dual-target inhibition (e.g., COX-2/5-LOX) .

- Bioisosteric Replacement : Substitute carboxamide with sulfonamide to enhance metabolic stability .

Q. What methodologies address discrepancies between in vitro and in vivo efficacy?

- Methodological Answer :

- ADME Profiling : Measure plasma protein binding (equilibrium dialysis) and BBB penetration (PAMPA assay) .

- Prodrug Design : Mask the carboxamide as an ester to improve oral bioavailability, with hydrolysis studies in simulated gastric fluid .

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites in hepatocyte models .

Q. How can stability studies under varying conditions inform formulation strategies?

- Methodological Answer :

- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways (e.g., hydrolysis of methoxy groups) .

- pH Stability : Test solubility and degradation in buffers (pH 1.2–7.4) to guide enteric coating or encapsulation .

- Excipient Screening : Use stabilizers like mannitol or trehalose in lyophilized formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.